Cas no 95-87-4 (2,5-Dimethylphenol)

2,5-Dimethylphenol structure
2,5-Dimethylphenol structure
2,5-Dimethylphenol
95-87-4
C8H10O
122.164402484894
MFCD00002237
34827
7267

2,5-Dimethylphenol Properties

Names and Identifiers

    • 2,5-Dimethylphenol
    • 2,5-Xylenol
    • XYLENOL(2,5-)
    • 1,2,5-Xylenol
    • 1,4-Dimethyl-2-hydroxybenzene
    • 1-Hydroxy-2,5-dimethylbenzene
    • 2,5-dimethyl-pheno
    • 3,6-Dimethylphenol
    • 3,6-Xylenol
    • 6-Methyl-m-cresol
    • 2,4-DIMORPHOLINO-6-(2-THIENYL)OXADIAZINIUM TETRACHLOROFERRATE
    • 2,5-Dimethylbenzeneethanamine
    • 2,5-Dimethyl-phenaethylamin
    • 2,5-DiMethylphenethy
    • 2,5-dimethyl-phenethylamine
    • 2,5-Dimethyl-Phenol
    • 2,5-DIMETHYLPHENOL (2,5-XYLENOL)
    • 2,5-DIMETHYLPHENOL FOR SYNTHESIS
    • 2,5-DIMETHYPHENOL
    • 2.5-DIMETHYL PHENOL
    • p-cumyl phenol
    • RARECHEM AL BW 0330
    • p-Xylenol
    • 2,5-DMP
    • 2,5-Dimethylphenol (ACI)
    • 2,5-Xylenol (8CI)
    • 2-Hydroxy-p-xylene
    • NSC 2599
    • 2,5-Dimethylphenol ,99%
    • Gemfibrozil Imp. A (EP): 2,5-Dimethylphenol (p-Xylenol)
    • +Expand
    • MFCD00002237
    • NKTOLZVEWDHZMU-UHFFFAOYSA-N
    • 1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3
    • OC1C(C)=CC=C(C)C=1
    • 1099260

Computed Properties

  • 122.07300
  • 1
  • 1
  • 0
  • 122.073
  • 9
  • 90.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 9
  • 0
  • 20.2A^2

Experimental Properties

  • 2.00900
  • 20.23000
  • 10082
  • 1.5120
  • 1 g/100 mL (60 ºC)
  • 212 °C(lit.)
  • 75.0 to 77.0 deg-C
  • 0.1±0.4 mmHg at 25°C
  • 85 ºC
  • 3595
  • 3.54g/l slightly soluble
  • White crystals.
  • It is poorly soluble in water and can be miscible with ethanol, chloroform, ether, benzene, etc. It can be dissolved in sodium hydroxide aqueous solution.
  • Sensitive to light
  • 0.971

2,5-Dimethylphenol Security Information

  • GHS05 GHS05 GHS06 GHS06 GHS09 GHS09
  • ZE5775000
  • 3
  • 6.1
  • S26-S36/37/39-S45-S61
  • II
  • R24/25; R34; R51/53
  • T T N N
  • UN 2261 6.1/PG 2
  • H301,H311,H314,H411
  • P273,P280,P305+P351+P338,P310
  • dangerous
  • The warehouse is ventilated and dried at low temperature, and stored separately from oxidants and food raw materials
  • II
  • 24/25-34-51/53
  • Danger
  • Yes
  • 1.4%(V)
  • 6.1

2,5-Dimethylphenol Customs Data

  • 2907199090
  • China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,5-Dimethylphenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  2 h, 290 °C
1.2 Reagents: Sulfur dioxide ,  Water ;  pH 5
Reference
Continuous production of 2,5-dimethylphenol
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Sodium hydroxide Solvents: Water ;  1 min
1.2 Solvents: Water
1.3 Solvents: Diethyl ether ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Synthesis of phenols and naphthols by alkali metal hydroxide fusion under microwave irradiation
Ghaffarzadeh, Mohammad; Bolourtchian, Mohammad; Halvagar, Mohammad Reza; Hosseini, Maryam, Journal of Chemical Research, 2003, (12), 812-813

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Palladium hydroxide ,  Aluminum magnesium nickel oxide Solvents: Dimethylacetamide ;  10 h, 1 atm, 150 °C
Reference
A Ni-Mg-Al layered triple hydroxide-supported Pd catalyst for heterogeneous acceptorless dehydrogenative aromatization
Jin, Xiongjie; Taniguchi, Kento; Yamaguchi, Kazuya; Nozaki, Kyoko; Mizuno, Noritaka, Chemical Communications (Cambridge, 2017, 53(38), 5267-5270

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Cupric nitrate ,  Disodium phosphate ,  Hydrogen peroxide ,  Monopotassium phosphate Solvents: Acetonitrile ,  Water
Reference
Aromatic hydroxylation by a new cupric nitrate-H2O2-phosphate buffer system
Nasreen, Aayesha; Adapa, Srinivas R., Organic Preparations and Procedures International, 2000, 32(4), 373-376

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: 2-Methyl-8-hydroxyquinoline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  0.1 h, rt; 10 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Copper-catalyzed hydroxylation of aryl halides with tetrabutylammonium hydroxide: synthesis of substituted phenols and alkyl aryl ethers
Paul, Rajesh; Ali, Ashif Md; Punniyamurthy, Tharmalingam, Synthesis, 2010, (24), 4268-4272

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… ;  rt
1.2 Solvents: 1,4-Dioxane ,  Water ;  6 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans
Anderson, Kevin W.; Ikawa, Takashi; Tundel, Rachel E.; Buchwald, Stephen L., Journal of the American Chemical Society, 2006, 128(33), 10694-10695

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium stearate ,  Potassium hydroxide ,  Sodium hydroxide Catalysts: Thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) ;  rt → 300 °C; 4 h, 300 °C; 300 °C → 70 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 6, 70 °C; 70 °C → 50 °C
Reference
Method for preparing 2,5-dimethyl phenol
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Water ,  Oxygen ,  Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ;  12 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient air
Zhong, Yanzhen; Yuan, Linxin; Huang, Zheng; Gu, Wenchao; Shao, Ye; et al, RSC Advances, 2014, 4(63), 33164-33167

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Ethanaminium, 2-chloro-N,N,N-trimethyl-, chloride, mixt. with urea Solvents: Water ;  5 min, rt
Reference
Rapid, Sustainable, and Gram-Scale Synthesis of Phenols Catalyzed by a Biodegradable Deep Eutectic Mixture in Water
Wang, Liang; Dai, Dong-Yan; Chen, Qun; He, Ming-Yang, Asian Journal of Organic Chemistry, 2013, 2(12), 1040-1043

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Lithium aluminum hydride Solvents: Water ;  0.1 MPa, rt → 420 °C; 10 s, 22.5 MPa, 420 °C
Reference
Synthesis method of 2,5-dimethylphenol by using supercritical water as reaction medium
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: trans-Di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Dimethylformamide ,  Water ;  30 min, 115 °C
Reference
Efficient Microwave-Assisted Pd-Catalyzed Hydroxylation of Aryl Chlorides in the Presence of Carbonate
Yu, Chao-Wu; Chen, Grace S.; Huang, Chen-Wei; Chern, Ji-Wang, Organic Letters, 2012, 14(14), 3688-3691

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Nitric oxide ,  Nitrogen dioxide Solvents: Water ;  2 °C
1.2 Reagents: Sulfamic acid
1.3 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  rt → 80 °C; 2 h, 80 °C; 30 min, 80 °C
Reference
A process for preparing substituted alkyl phenols
, India, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  90 s, rt; 3 - 24 h, 23 - 50 °C; 50 °C → 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  12 h, 40 °C
1.3 Solvents: Water ;  pH 7
Reference
Cyclic peroxide oxidation of aromatic compound production and use thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  1 min, rt; 24 h, 40 °C; 40 °C → 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  12 h, 23 °C
1.3 Solvents: Water ;  23 °C
Reference
Metal-free oxidation of aromatic carbon-hydrogen bonds through a reverse-rebound mechanism
Yuan, Changxia; Liang, Yong; Hernandez, Taylor; Berriochoa, Adrian; Houk, Kendall N.; et al, Nature (London, 2013, 499(7457), 192-196

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran
Reference
Reactivity of 3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene: nuclear versus benzylic nucleophilic substitution
Alonso, Francisco; Barba, Isidoro; Yus, Miguel, Tetrahedron, 1990, 46(6), 2069-80

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  25 s, 120 °C
Reference
Continuous synthetic method for 2,5-dimethylphenol
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide ,  Cuprous iodide ,  6,7-Dihydro-8(5H)-quinolinone Solvents: Water ;  24 h, 90 °C
Reference
Hydroxylation method of halogenated aromatic compound
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Methyldicyclohexylamine ,  Water Catalysts: Phenylsilane ,  Nickel bromide ,  [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylacetamide ;  12 h, 120 °C
Reference
Ni(I)-Catalyzed Hydroxylation of Aryl Halides with Water under Thermal Catalysis
Yang, Liu; Yan, Yonggang; Cao, Ni; Hao, Jing; Li, Gang; et al, Organic Letters, 2022, 24(51), 9431-9435

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Phosphorus(2+), μ-oxohexaphenyldi-, 1,1,1-trifluoromethanesulfonate (1:2) Solvents: Ethanol ,  Water ;  15 min, rt
1.2 40 min, rt
Reference
Synthesis of Substituted Phenols via Hydroxylation of Arenes Using Hydrogen Peroxide in the Presence of Hexaphenyloxodiphosphonium Triflate
Khodaei, Mohammad Mehdi; Alizadeh, Abdolhamid; Hezarkhani, Hadis Afshar, Letters in Organic Chemistry, 2018, 15(10), 878-882

Synthetic Circuit 20

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1 h, 350 °C; 4 h, 350 °C
Reference
Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations
Figueiredo, M. B.; Deuss, P. J.; Venderbosch, R. H.; Heeres, H. J., Biomass and Bioenergy, 2020, 134,

2,5-Dimethylphenol Raw materials

2,5-Dimethylphenol Preparation Products

2,5-Dimethylphenol Related Literature